molecular formula C4H8O6S B14429980 3-(Sulfooxy)butanoic acid CAS No. 82542-96-9

3-(Sulfooxy)butanoic acid

Cat. No.: B14429980
CAS No.: 82542-96-9
M. Wt: 184.17 g/mol
InChI Key: IELIEVRYBDNUJO-UHFFFAOYSA-N
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Description

3-(Sulfooxy)butanoic acid is a high-purity biochemical reagent intended for research applications. This compound features a butanoic acid backbone modified with a sulfate ester (sulfooxy) group at the 3-position. This functional group is of significant interest in metabolic studies and the synthesis of more complex molecules, particularly in pharmaceutical and biochemical research. The presence of the sulfooxy moiety suggests potential application as a metabolite or as a standard in analytical chemistry for techniques such as mass spectrometry or HPLC. Researchers may also employ this compound as a synthetic intermediate or building block for further chemical derivatization. Like other sulfated compounds , it may play a role in phase II metabolism or serve as a key impurity standard in drug development. The exact mechanism of action and specific research applications are dependent on the experimental context. For detailed information on the specific research value and applications of this compound, please consult the scientific literature or contact our technical support team. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82542-96-9

Molecular Formula

C4H8O6S

Molecular Weight

184.17 g/mol

IUPAC Name

3-sulfooxybutanoic acid

InChI

InChI=1S/C4H8O6S/c1-3(2-4(5)6)10-11(7,8)9/h3H,2H2,1H3,(H,5,6)(H,7,8,9)

InChI Key

IELIEVRYBDNUJO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)OS(=O)(=O)O

Origin of Product

United States

Chemical and Physical Properties of 3 Sulfooxy Butanoic Acid

The chemical and physical properties of 3-(Sulfooxy)butanoic acid are summarized in the table below, based on available computational data. nih.gov

PropertyValueSource
IUPAC Name 3-sulfooxybutanoic acid nih.gov
Molecular Formula C4H8O6S nih.gov
Molecular Weight 184.17 g/mol nih.gov
CAS Number 82542-96-9 nih.govepa.gov
Canonical SMILES CC(CC(=O)O)OS(=O)(=O)O nih.gov
InChI InChI=1S/C4H8O6S/c1-3(2-4(5)6)10-11(7,8)9/h3H,2H2,1H3,(H,5,6)(H,7,8,9) nih.gov
InChIKey IELIEVRYBDNUJO-UHFFFAOYSA-N nih.gov
Description 3-Sulfooxybutanoic acid is classified as a fatty acid derivative and an alkyl sulfate (B86663). nih.gov
Computed XLogP3-AA -0.9 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 6 nih.gov
Rotatable Bond Count 3 nih.gov
Exact Mass 184.00415914 Da nih.gov
Topological Polar Surface Area 109 Ų nih.gov
Heavy Atom Count 11 nih.gov

Synthesis and Characterization of 3 Sulfooxy Butanoic Acid

Chemical Synthesis Methodologies for this compound and its Analogues

The chemical synthesis of this compound, while not extensively detailed in dedicated literature, can be approached through established organic chemistry reactions. The primary strategies involve the creation of the carbon backbone and subsequent introduction of the sulfate group, or the derivatization of readily available precursors that already contain the butanoic acid framework.

De Novo Synthetic Routes

De novo synthesis refers to the construction of complex molecules from simpler, commercially available starting materials. nih.gov A plausible de novo route to this compound would begin with the synthesis of the butanoic acid skeleton, followed by functional group manipulations to introduce the hydroxyl and sulfate moieties.

A hypothetical pathway could start from butanal. Butanal can be oxidized to butanoic acid using common oxidizing agents. tuscany-diet.net Alternatively, butanoic acid itself is produced industrially via the hydroformylation of propene to yield butanal, which is then oxidized. Subsequent steps would require the selective hydroxylation at the C-3 position, a challenging step that often requires specialized reagents or catalytic systems, to produce 3-hydroxybutanoic acid. The final step would be the sulfation of the secondary alcohol. Given the multi-step nature and potential for low selectivity in the hydroxylation step, de novo routes are often less efficient than derivatization methods for a molecule of this type.

Derivatization from Butanoic Acid and Related Precursors

The most direct and common chemical approach to synthesizing this compound is through the derivatization of a precursor that already contains the required carbon chain and a hydroxyl group at the C-3 position. The ideal and most direct precursor is 3-hydroxybutanoic acid.

The key transformation is the sulfation of the secondary alcohol at the C-3 position. This is a standard reaction in organic synthesis and can be accomplished using a variety of sulfating agents. The general reaction involves the attack of the hydroxyl group on the sulfur atom of the sulfating agent, followed by the loss of a leaving group. The choice of reagent can influence reaction conditions, efficiency, and the need for protective groups on the carboxylic acid moiety.

Table 1: Common Sulfating Agents for Alcohols

Sulfating Agent Formula Typical Conditions Notes
Sulfur trioxide pyridine (B92270) complex SO₃·py Aprotic solvents (e.g., pyridine, DMF, CH₂Cl₂) Mild and widely used; avoids strong acidity.
Chlorosulfonic acid ClSO₃H Aprotic solvent, often with a base (e.g., pyridine) Highly reactive; generates HCl as a byproduct.

If starting from butanoic acid itself, an initial hydroxylation step at the C-3 position would be necessary before sulfation. This regioselective functionalization is non-trivial and represents a significant synthetic challenge.

Stereoselective Synthesis Approaches

This compound possesses a chiral center at the C-3 position, meaning it can exist as two distinct enantiomers: (R)-3-(sulfooxy)butanoic acid and (S)-3-(sulfooxy)butanoic acid. A stereoselective synthesis aims to produce a single enantiomer in high purity.

The most effective strategy for achieving this is to use a starting material that is already enantiomerically pure. Both (R)-3-hydroxybutanoic acid and (S)-3-hydroxybutanoic acid are commercially available or can be synthesized through well-established stereoselective methods, including biocatalytic routes. nih.govnih.govchemsrc.com

The subsequent sulfation reaction, using standard reagents like the sulfur trioxide pyridine complex, typically proceeds with retention of configuration at the chiral center. This is because the C-O bond of the alcohol is not broken during the reaction. Therefore, the stereochemistry of the final product is directly determined by the stereochemistry of the starting 3-hydroxybutanoic acid precursor.

(R)-3-hydroxybutanoic acid → (R)-3-(sulfooxy)butanoic acid

(S)-3-hydroxybutanoic acid → (S)-3-(sulfooxy)butanoic acid

This substrate-controlled approach is the most practical method for obtaining enantiomerically pure forms of this compound. Other stereoselective strategies, such as chiral catalysis for the sulfation step, are less common for this type of transformation.

Enzymatic Synthesis and Biocatalytic Applications for this compound

Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity, which is particularly advantageous for the synthesis of chiral molecules like this compound.

Sulfotransferase-Mediated Synthesis

The primary enzymatic route for the synthesis of this compound involves the action of sulfotransferase (SULT) enzymes. These enzymes catalyze the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, in this case, 3-hydroxybutanoic acid. hmdb.ca

Specifically, the enzyme Sulfotransferase family cytosolic 2B member 1 (SULT2B1) has been identified as capable of mediating this transformation. hmdb.cachemfont.ca The reaction proceeds with high specificity, targeting the hydroxyl group of the substrate.

Table 2: Sulfotransferase-Mediated Synthesis of this compound

Enzyme Sulfotransferase family cytosolic 2B member 1 (SULT2B1)
Substrate 3-Hydroxybutanoic acid
Sulfate Donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS)
Product This compound

| Byproduct | 3'-phosphoadenosine-5'-phosphate (PAP) |

This enzymatic sulfation is a key reaction in metabolism for converting compounds into more water-soluble forms for excretion. hmdb.ca The high stereoselectivity of enzymes like SULTs means that if a single enantiomer of 3-hydroxybutanoic acid is used as a substrate, the corresponding single enantiomer of the sulfated product will be formed.

Exploring Novel Biocatalytic Pathways

While direct sulfotransferase-mediated synthesis from 3-hydroxybutanoic acid is established, research into novel biocatalytic pathways focuses on improving efficiency and creating integrated, multi-step syntheses from simpler, less expensive precursors. nih.gov

Future approaches could involve the development of whole-cell biocatalysts . nih.gov A genetically engineered microorganism, such as E. coli, could be designed to harbor a complete metabolic pathway. For instance, a pathway could be constructed to first synthesize (R)- or (S)-3-hydroxybutanoic acid from a simple carbon source like glucose. nih.gov This involves enzymes such as β-ketothiolase and a stereoselective acetoacetyl-CoA reductase. nih.gov A subsequently expressed sulfotransferase within the same cell would then convert the intermediate into the final product, this compound. This approach would also require an engineered system for regenerating the expensive PAPS cofactor, which is a common challenge in sulfotransferase applications. nih.gov

Another avenue is the use of cell-free cascade reactions , where multiple purified enzymes are combined in a one-pot reaction. This avoids the complexities of cell metabolism and transport, potentially allowing for higher product concentrations. A cascade could couple the enzymatic synthesis of 3-hydroxybutanoic acid with its subsequent sulfation, including an enzymatic system for PAPS regeneration. Such advanced biocatalytic systems represent a promising future for the sustainable and efficient production of this compound and its analogues.

Elucidation of Reaction Mechanisms in the Context of this compound

The study of reaction mechanisms involving this compound provides insight into its formation, stability, and potential transformations. These mechanisms are fundamental to understanding its role in chemical and biological systems.

Mechanisms of Sulfation and Sulfonate Ester Formation

The formation of this compound involves the sulfation of 3-hydroxybutanoic acid, a reaction that results in a sulfonate ester. This transformation can be achieved through both chemical and enzymatic pathways.

Chemical Sulfation:

The chemical synthesis of alkyl sulfates like this compound typically involves the reaction of the corresponding alcohol, in this case, 3-hydroxybutanoic acid, with a suitable sulfating agent. Common sulfating agents include sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). industrialchemicals.gov.au The general mechanism for sulfation with sulfur trioxide involves the electrophilic attack of SO₃ on the hydroxyl group of 3-hydroxybutanoic acid.

The reaction proceeds as follows:

The lone pair of electrons on the hydroxyl oxygen of 3-hydroxybutanoic acid attacks the sulfur atom of sulfur trioxide.

This forms a zwitterionic intermediate.

A proton is then transferred from the positively charged oxygen to one of the negatively charged oxygen atoms of the sulfonate group, yielding this compound.

When chlorosulfonic acid is used, the mechanism is similar, involving a nucleophilic attack of the alcohol on the sulfur atom, with the subsequent elimination of hydrochloric acid. wikipedia.org

Enzymatic Sulfation:

In biological systems, sulfation is catalyzed by sulfotransferase enzymes. These enzymes utilize a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov The formation of this compound from 3-hydroxybutyric acid is catalyzed by the sulfotransferase family cytosolic 2B member 1 (SULT2B1). hmdb.ca

The enzymatic mechanism involves:

The binding of both PAPS and the substrate, 3-hydroxybutanoic acid, to the active site of the sulfotransferase.

The transfer of the sulfonate group (SO₃) from PAPS directly to the hydroxyl group of 3-hydroxybutanoic acid.

The release of the products, this compound and 3'-phosphoadenosine-5'-phosphate (PAP).

This enzymatic process is highly specific and occurs under physiological conditions. hmdb.ca

Table 1: Comparison of Chemical and Enzymatic Sulfation of 3-Hydroxybutanoic Acid

FeatureChemical SulfationEnzymatic Sulfation
Sulfating Agent Sulfur trioxide (SO₃), Chlorosulfonic acid (ClSO₃H)3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
Catalyst Strong acid (e.g., sulfuric acid) may be used wikipedia.orgSulfotransferase enzymes (e.g., SULT2B1) hmdb.ca
Reaction Conditions Often requires harsh conditions (e.g., low temperature, anhydrous solvents)Mild, physiological conditions (aqueous environment, neutral pH)
Specificity Low to moderateHigh substrate and regioselectivity
Byproducts Acid (e.g., HCl with ClSO₃H)3'-Phosphoadenosine-5'-phosphate (PAP)

Degradative and Desulfation Pathways

The degradation of this compound can occur through the cleavage of the sulfate ester bond, a process known as desulfation. This can happen via chemical hydrolysis or enzymatic action.

Chemical Hydrolysis:

The stability of a sulfate ester is influenced by the acidity of the corresponding alcohol; the more acidic the alcohol, the more stable the phenolate (B1203915) or alkoxide leaving group, and thus the more labile the sulfate ester. researchgate.net The hydrolysis of alkyl sulfates can be acid-catalyzed. The mechanism involves the protonation of one of the sulfate oxygen atoms, making the sulfate group a better leaving group. A water molecule then acts as a nucleophile, attacking the carbon atom attached to the sulfate group (C-3 in this case), leading to the formation of 3-hydroxybutanoic acid and sulfuric acid. The stability of sulfate conjugates generally decreases under acidic conditions which accelerate the hydrolysis reaction. researchgate.net

Enzymatic Desulfation:

In microorganisms, alkylsulfatase enzymes catalyze the hydrolysis of alkyl sulfates to release the alcohol and inorganic sulfate. nih.gov These enzymes are crucial for the biodegradation of sulfated compounds. nih.gov Microbial sulfatases can operate through different mechanisms, including retaining or inverting the stereochemistry at the carbon center. nih.gov

Some sulfatases are Fe(II) and α-ketoglutarate-dependent dioxygenases. qmul.ac.uk These enzymes catalyze an oxidative cleavage of the sulfate ester. The proposed mechanism involves the oxidation of the C-H bond adjacent to the sulfate ester, forming a hemiacetal sulfate ester. qmul.ac.uk This intermediate is unstable and collapses, releasing an aldehyde, inorganic sulfate, carbon dioxide, and succinate. qmul.ac.uk If this mechanism were applied to this compound, it would result in the formation of malonic semialdehyde, sulfate, and other byproducts.

Table 2: Proposed Products of Degradative Pathways of this compound

PathwayKey Reagents/EnzymesProposed Primary Products
Acid-Catalyzed Hydrolysis Water, Acid (H⁺)3-Hydroxybutanoic acid, Sulfuric acid
Enzymatic Hydrolysis (Sulfatase) Alkylsulfatase, Water3-Hydroxybutanoic acid, Inorganic sulfate
Enzymatic Oxidative Cleavage Fe(II)/α-ketoglutarate-dependent dioxygenase, O₂Malonic semialdehyde, Sulfate, CO₂, Succinate

Rearrangement Chemistry

The structure of this compound, with a leaving group (sulfate) at the β-position relative to a carboxylic acid, allows for the possibility of rearrangement reactions, particularly those involving neighboring group participation.

Neighboring Group Participation by the Carboxylate:

The carboxylate group can act as an internal nucleophile. wikipedia.org Under conditions that favor the ionization of the carboxylic acid to a carboxylate and the departure of the sulfate leaving group, the carboxylate can attack the C-3 position. This would proceed through a cyclic intermediate, a β-lactone.

The proposed mechanism is as follows:

Departure of the sulfate group, facilitated by heat or a solvent, to form a carbocation at the C-3 position.

Intramolecular attack by the carboxylate oxygen on the C-3 carbon.

Formation of a four-membered β-lactone ring (β-butyrolactone).

This β-lactone is a reactive intermediate and can subsequently react with external nucleophiles. For example, reaction with water would lead to the hydrolysis of the lactone, regenerating 3-hydroxybutanoic acid, potentially with retention of stereochemistry at C-3 due to two successive inversions.

The likelihood of this rearrangement is dependent on the reaction conditions. The formation of such cyclic intermediates is a key aspect of neighboring group participation and can lead to reaction rates that are significantly higher than for analogous compounds without the participating group. wikipedia.orgyoutube.com

While this mechanism is well-established for other β-substituted carboxylic acids, specific studies on the rearrangement chemistry of this compound are not widely documented. The principles of neighboring group participation provide a strong theoretical basis for predicting its behavior. wikipedia.orgnih.gov

Mass Spectrometry (MS) for Structural Identification and Quantification

Mass spectrometry is a cornerstone in the analysis of this compound, offering high sensitivity and specificity for its detection and structural elucidation.

High-resolution mass spectrometry is critical for determining the elemental composition of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is essential for confirming the presence of this compound in complex samples and for validating its synthesis. The accurate mass measurement provides a high degree of confidence in the compound's identity.

Ion Calculated m/z Observed m/z Mass Accuracy (ppm)
[M-H]⁻183.0071183.00752.2

This table presents hypothetical HRMS data for the deprotonated molecule [M-H]⁻ of this compound, illustrating the typical accuracy achieved.

Tandem mass spectrometry (MS/MS) is employed to probe the structural details of this compound. In a typical MS/MS experiment, the precursor ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. Key fragmentation pathways often involve the loss of the sulfooxy group (SO₃) and subsequent cleavages of the butanoic acid backbone. This analysis is instrumental in distinguishing this compound from its isomers.

Precursor Ion (m/z) Product Ions (m/z) Proposed Neutral Loss
183.0071103.0395SO₃ (80 Da)
183.007185.0289H₂SO₄ (98 Da)

This table illustrates a simplified fragmentation pattern for this compound as might be observed in an MS/MS experiment.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the separation, detection, and quantification of this compound in complex biological or environmental samples. The liquid chromatography step separates the compound from other components in the mixture based on its physicochemical properties, such as polarity. The mass spectrometer then provides sensitive and selective detection. Reversed-phase chromatography is commonly used, where this compound, being a polar compound, elutes early in the chromatographic run. The use of LC-MS allows for the analysis of the compound at very low concentrations.

Due to its low volatility, this compound is not directly amenable to analysis by gas chromatography-mass spectrometry (GC-MS). Therefore, a derivatization step is required to convert it into a more volatile and thermally stable compound. Common derivatization strategies include esterification of the carboxylic acid group and silylation of the sulfooxy and hydroxyl groups. These modifications increase the compound's volatility, allowing it to be analyzed by GC-MS, which can provide excellent chromatographic separation and mass spectral information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum of this compound allow for the assignment of each proton to its specific position in the molecule.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, and the chemical shift of each signal is indicative of the carbon's chemical environment (e.g., whether it is part of a carbonyl group, bonded to an oxygen, etc.). Together, ¹H and ¹³C NMR data provide a comprehensive picture of the molecular structure.

Atom Position ¹H Chemical Shift (ppm, multiplicity) ¹³C Chemical Shift (ppm)
1 (COOH)~12.0 (s)~175.0
2 (CH₂)~2.7 (d)~40.0
3 (CH)~4.8 (m)~75.0
4 (CH₃)~1.4 (d)~20.0

This table presents typical, estimated ¹H and ¹³C NMR chemical shifts for this compound in a suitable solvent. Actual values can vary based on experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By spreading the NMR information across two frequency axes, 2D NMR experiments resolve spectral overlap and reveal through-bond and through-space correlations, providing a detailed map of the molecule's connectivity and stereochemistry.

For this compound, a combination of 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to assign all proton (¹H) and carbon (¹³C) signals.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show correlations between the protons on C2 and C3, and between the protons on C3 and the methyl protons on C4. This establishes the connectivity of the butanoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached. This allows for the definitive assignment of carbon chemical shifts based on the already assigned proton shifts.

Based on analogous compounds, a predicted set of NMR data can be proposed:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
C1 -~175-180-H2
C2 ~2.5-2.7 (dd)~35-40H3C1, C3
C3 ~4.5-4.8 (m)~75-80H2, H4C1, C2, C4
C4 ~1.3-1.5 (d)~20-25H3C2, C3

This is an interactive data table. These are predicted values based on similar structures.

The stereochemistry at the C3 chiral center can be further investigated using Nuclear Overhauser Effect (NOE) based 2D NMR experiments (e.g., NOESY or ROESY) if the molecule is derivatized with a chiral auxiliary, or by comparing the obtained NMR data with that of synthesized enantiomerically pure standards.

Chromatographic Method Development for this compound

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound from reaction mixtures, biological fluids, or environmental samples. Due to its polar and ionic nature, specialized chromatographic methods are required.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and polar compounds. For this compound, reversed-phase HPLC is a common approach, though modifications are necessary to achieve adequate retention and peak shape.

Given the high polarity of the analyte, a standard C18 column might provide insufficient retention with typical water/acetonitrile or water/methanol (B129727) mobile phases. lcms.cz To overcome this, several strategies can be employed:

Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases that are modified to be compatible with highly aqueous mobile phases, preventing the "phase collapse" that can occur with traditional C18 columns under such conditions. lcms.cz

Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium) to the mobile phase. nih.govresearchgate.net The reagent forms a neutral ion pair with the anionic sulfate group of this compound, increasing its hydrophobicity and retention on a reversed-phase column. nih.govresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of water. This technique is well-suited for the retention of very polar compounds that are not retained in reversed-phase chromatography.

A hypothetical HPLC method for the analysis of this compound could be as follows:

ParameterCondition 1: Polar-Reversed PhaseCondition 2: Ion-Pair Chromatography
Column Polar-embedded C18 (e.g., 4.6 x 150 mm, 3.5 µm)Standard C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Tetrabutylammonium bromide in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Gradient 5% to 50% B over 15 minutes20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV (210 nm) or Mass Spectrometry (ESI-)UV (210 nm) or Mass Spectrometry (ESI-)

This is an interactive data table. These are proposed starting conditions for method development.

Gas Chromatography (GC) with Specialized Detectors

Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. However, this compound is non-volatile due to its carboxylic acid and sulfate groups. Therefore, derivatization is a mandatory step to increase its volatility for GC analysis. usherbrooke.cacolostate.edu

A common derivatization strategy is silylation , which replaces the acidic protons on the carboxylic acid and sulfate groups with trimethylsilyl (B98337) (TMS) groups. research-solution.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. usherbrooke.caresearch-solution.com The resulting TMS-derivatized this compound is significantly more volatile and thermally stable.

For detection, a mass spectrometer (MS) is highly advantageous as it not only quantifies the analyte but also provides structural information, confirming the identity of the derivatized compound. usherbrooke.ca

A potential GC-MS method would involve:

StepDescription
1. Sample Preparation Aqueous sample is lyophilized to dryness.
2. Derivatization The dried residue is reconstituted in a suitable solvent (e.g., pyridine) and reacted with a silylating agent (e.g., BSTFA + 1% TMCS) at elevated temperature (e.g., 70°C for 1 hour).
3. GC Separation The derivatized sample is injected into a GC equipped with a non-polar capillary column (e.g., DB-5ms). A temperature gradient would be used to separate the analyte from other components.
4. MS Detection The eluting compound is detected by a mass spectrometer operating in electron ionization (EI) mode. The resulting mass spectrum would show characteristic fragments of the TMS-derivatized this compound.

This is an interactive data table outlining a potential GC-MS workflow.

Chiral Separation Techniques

Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. The separation of these enantiomers is often crucial in pharmaceutical and biological studies, as different enantiomers can exhibit distinct activities. High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. researchgate.netakjournals.com

The choice of CSP is critical and often requires screening of several column types. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating a broad range of chiral compounds, including carboxylic acids. researchgate.net

The separation mechanism on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have different stabilities, leading to different retention times for the two enantiomers. e3s-conferences.org

A proposed chiral HPLC method for the separation of this compound enantiomers is:

ParameterProposed Conditions
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD-H)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to suppress ionization of the carboxyl group.
Flow Rate 0.5 - 1.0 mL/min
Temperature Controlled, as temperature can significantly affect chiral recognition.
Detection UV (210 nm)

This is an interactive data table with proposed conditions for chiral separation.

Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. libretexts.org However, the direct method using a CSP is generally preferred for its simplicity and efficiency. tcichemicals.com

Biochemical Roles and Enzymatic Dynamics of 3 Sulfooxy Butanoic Acid

Integration of 3-(Sulfooxy)butanoic Acid in Metabolic Pathways

The integration of this compound into metabolic networks is primarily understood through the metabolic fate of its precursor, 3-hydroxybutyric acid. While direct research on the metabolic pathways of this compound is limited, its potential roles can be inferred from the established functions of 3-hydroxybutyric acid in branched-chain amino acid and fatty acid metabolism.

The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a crucial process for energy production and the synthesis of other metabolites. nih.govmdpi.com The initial steps of BCAA breakdown are common to all three and involve transamination to form branched-chain α-keto acids (BCKAs), followed by oxidative decarboxylation. nih.govmdpi.com 3-Hydroxybutyric acid is a partial degradation product of the BCAA valine. hmdb.ca Given that this compound is a derivative of 3-hydroxybutyric acid, it is plausible that its formation represents a metabolic branch point in BCAA catabolism. The sulfation of 3-hydroxybutyric acid could potentially modulate the availability of this substrate for further metabolism or for its use in other pathways.

3-Hydroxybutyric acid is a key product of fatty acid oxidation in the liver, a process that generates acetyl-CoA. hmdb.ca During periods of high fatty acid breakdown, such as fasting or a ketogenic diet, acetyl-CoA is converted to ketone bodies, including 3-hydroxybutyric acid. hmdb.canih.gov These ketone bodies can then be used as an energy source by other tissues. hmdb.ca The formation of this compound from 3-hydroxybutyric acid introduces a sulfated metabolite into the landscape of fatty acid metabolism. nih.gov This sulfation may serve to increase the water solubility of 3-hydroxybutyric acid, potentially facilitating its transport or excretion. hmdb.ca

This compound is considered a predicted metabolite that arises from the metabolism of 3-hydroxybutyric acid. hmdb.cahmdb.ca Its formation is catalyzed by sulfotransferase enzymes in a reaction that occurs in humans. hmdb.cachemfont.ca The presence of this sulfated compound suggests that it may function as a signaling molecule, similar to its precursor 3-hydroxybutyrate (B1226725), which has been shown to have regulatory functions. nih.gov Alternatively, the sulfation process could be a mechanism for the detoxification and elimination of excess 3-hydroxybutyric acid. The addition of a sulfate (B86663) group generally increases the polarity of a compound, which can facilitate its removal from the body.

Enzymology of Sulfation Processes Related to this compound

The formation of this compound is an enzymatic process catalyzed by a specific family of enzymes known as sulfotransferases (SULTs). These enzymes play a critical role in the metabolism of a wide range of endogenous and exogenous compounds.

The sulfotransferase responsible for the conversion of 3-hydroxybutyric acid to this compound has been identified as a member of the Sulfotransferase family cytosolic 2B member 1 (SULT2B1). hmdb.cahmdb.ca SULT2B1 utilizes 3'-phospho-5'-adenylyl sulfate (PAPS) as the sulfonate donor to catalyze the sulfate conjugation of various molecules, including hormones, neurotransmitters, and drugs. hmdb.ca This enzyme exists in different isoforms, with isoform 1 showing a preference for sulfonating cholesterol and isoform 2 avidly sulfonating pregnenolone. hmdb.cahmdb.ca The action of SULT2B1 on 3-hydroxybutyric acid is part of its broader role in sulfur metabolism. hmdb.ca

The expression and activity of SULT enzymes are subject to regulation by various factors, including nuclear receptors like the peroxisome proliferator-activated receptors (PPARs). nih.gov For instance, PPARα agonists have been shown to regulate the expression of SULTs in the liver. nih.gov The substrate specificity of SULTs is a key determinant of which molecules undergo sulfation. SULT2B1, for example, acts on hydroxysteroids like DHEA in addition to 3-hydroxybutyric acid. hmdb.cahmdb.ca The regulation of SULT2B1 expression and its substrate specificity are crucial for controlling the levels of sulfated metabolites like this compound, which in turn can influence various physiological processes.

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. In the context of this compound, stable isotopes can be incorporated into its structure to follow its synthesis, transport, and breakdown. This approach is fundamental to metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions. nih.gov

Although direct isotopic labeling studies on this compound are not extensively documented, methodologies can be inferred from studies on other sulfated metabolites. nih.gov A common strategy involves growing organisms in a medium where the sole sulfur source is a stable isotope, such as 34S-labeled sodium sulfate (Na₂³⁴SO₄). nih.gov As the organism metabolizes this labeled sulfate, the ³⁴S isotope is incorporated into its sulfur-containing compounds, including this compound.

Subsequent analysis, typically using high-resolution mass spectrometry, can identify and quantify the 34S-labeled this compound and its downstream metabolites. nih.gov This allows researchers to map its metabolic pathways and understand how its flux is regulated under different physiological conditions. For instance, by combining 34S labeling with 13C-labeled carbon sources, it is possible to elucidate the carbon backbone's origin and its relationship with central carbon metabolism. researchgate.net

Table 1: Hypothetical Isotopic Labeling Strategies for this compound

IsotopeLabeled PrecursorPurpose of LabelingAnalytical Technique
34SSodium sulfate (Na₂³⁴SO₄)Tracing the sulfate group and sulfur metabolism. nih.govMass Spectrometry (MS)
13C13C-Glucose or other carbon sourcesTracing the carbon skeleton and its links to central metabolism. researchgate.netMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
2H (D)Deuterated water (D₂O) or deuterated precursorsInvestigating reaction mechanisms and metabolic pathways.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
18O18O-labeled water or sulfateStudying the mechanisms of enzymatic reactions involving oxygen transfer. rsc.orgMass Spectrometry (MS)

Mechanisms of Biological Inactivation and Derivatization

The biological activity of this compound is likely terminated or modulated through enzymatic inactivation and derivatization. These processes are crucial for maintaining metabolic homeostasis and preventing the accumulation of potentially active compounds.

The primary mechanism for the biological inactivation of this compound is expected to be the enzymatic hydrolysis of its sulfate ester bond. This reaction is catalyzed by a class of enzymes known as sulfatases . nih.govnih.gov Sulfatases cleave the O-S bond, releasing inorganic sulfate and the corresponding alcohol, in this case, 3-hydroxybutanoic acid. nih.govscirp.org

Sulfatases are a diverse group of enzymes found in a wide range of organisms, from bacteria to humans. nih.gov They are broadly classified based on their substrate specificity and catalytic mechanism. nih.govqmul.ac.uk Given that this compound is an alkyl sulfate, it would likely be a substrate for alkylsulfatases. nih.govnih.gov These enzymes are critical for the degradation of sulfated compounds in the environment and for the regulation of sulfated signaling molecules in higher organisms. iwaponline.com The activity of these sulfatases can be influenced by factors such as pH and temperature. scirp.org

Table 2: Classification of Sulfatases Potentially Involved in this compound Inactivation

Sulfatase ClassCatalytic MechanismTypical SubstratesRelevance to this compound
Class I (Arylsulfatases) Hydrolysis via attack on the sulfur center. nih.govAryl sulfates. nih.govLess likely to be the primary enzyme, but some may show broad specificity.
Class II Reductive dioxygenase mechanism. nih.govAlkyl sulfates. nih.govA potential pathway for inactivation.
Class III (Alkylsulfatases) Hydrolysis via nucleophilic attack on the carbon center. nih.govqmul.ac.ukPrimary and secondary alkyl sulfates. qmul.ac.ukA highly probable mechanism for the hydrolysis of this compound.

Beyond direct hydrolysis, this compound may undergo derivatization through conjugation reactions. Biological systems often modify small molecules with other chemical groups to alter their solubility, facilitate their transport, or target them for excretion. For butanoic acid derivatives, conjugation with amino acids or other small molecules is a known metabolic route. mdpi.com For instance, the carboxylic acid group of this compound could be activated and then conjugated to an amino acid like glycine (B1666218) or taurine. Such derivatization would create a new molecule with distinct physicochemical properties and biological activities.

Another potential derivatization pathway is the modification of the hydroxyl group that would be exposed after desulfation. The resulting 3-hydroxybutanoic acid could be a substrate for various enzymes, leading to further oxidation, reduction, or conjugation, effectively integrating it into other metabolic pathways. The study of these inactivation and derivatization pathways is essential for a complete understanding of the lifecycle of this compound in a biological context.

Computational and Theoretical Studies of 3 Sulfooxy Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 3-(sulfooxy)butanoic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) for Molecular and Electronic Properties

DFT calculations are instrumental in determining the molecular and electronic properties of organic molecules. For this compound, DFT can be used to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield crucial electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.netchemmethod.com

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net For instance, a smaller energy gap suggests that the molecule is more readily polarizable and reactive.

Comprehensive DFT calculations have been performed on various organic sulfuric acid derivatives to examine their acidity. researchgate.net Such studies could be applied to this compound to predict its acidic strength and compare it to related compounds. The electronic structure of hydrated sulfate (B86663) clusters has also been investigated using DFT, which is relevant for understanding the behavior of this compound in aqueous environments. ijpsat.org

Below is a hypothetical table of DFT-calculated properties for this compound, based on typical values for similar small organic molecules.

Table 1: Predicted DFT-Calculated Properties of this compound

Property Predicted Value Significance
HOMO Energy -8.5 eV Indicates the energy of the highest energy electrons available for donation.
LUMO Energy -0.5 eV Represents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap 8.0 eV A larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 3.5 D A significant dipole moment indicates a polar molecule with asymmetric charge distribution.

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Prediction of Spectroscopic Signatures

Quantum chemical calculations are invaluable for predicting the spectroscopic signatures of molecules, which can then be used to identify and characterize them experimentally. mdpi.com For this compound, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net These calculations can also help in assigning specific vibrational modes to the observed spectral bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, aiding in the interpretation of ¹H and ¹³C NMR spectra. The prediction of UV-Vis spectra through time-dependent DFT (TD-DFT) can provide information about the electronic transitions within the molecule. researchgate.net Recent advancements have even led to the development of deep learning models that can predict various molecular spectra with high accuracy, trained on large datasets of quantum chemical calculations. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Feature Corresponding Functional Group/Vibration
Infrared (IR) Spectroscopy ~1710 cm⁻¹ C=O stretch of the carboxylic acid
~1200 cm⁻¹ S=O stretch of the sulfate group
~3300 cm⁻¹ (broad) O-H stretch of the carboxylic acid
¹³C NMR Spectroscopy ~175 ppm Carbonyl carbon of the carboxylic acid
~70 ppm Carbon atom attached to the sulfooxy group
¹H NMR Spectroscopy ~10-12 ppm Acidic proton of the carboxylic acid

Note: These are typical chemical shift and frequency ranges and would be refined by specific calculations.

Computational Modeling of Reaction Energetics

Computational modeling can be used to investigate the energetics of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine reaction enthalpies, activation energies, and reaction pathways. This information is crucial for understanding the reactivity of the molecule and for designing synthetic routes.

For example, the transformation of bisphenol A and its analogues induced by sulfate radicals has been studied using DFT, providing insights into reaction pathways and kinetics. nih.gov Similar approaches could be applied to study the reactions of this compound, such as its hydrolysis or its reactions with other molecules. The stability of organic radicals, which can be intermediates in many reactions, has been extensively studied through quantum chemical calculations, providing a large database of thermodynamic data. nrel.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. nih.govresearchgate.net For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important for a flexible molecule like this compound, which can adopt various shapes that may influence its biological activity and physical properties.

MD simulations are also essential for studying the interactions of this compound with its environment, such as solvent molecules or biological macromolecules. nih.govrsc.org By simulating the molecule in a box of water, for instance, one can study its hydration shell and the hydrogen bonding patterns between the molecule and water. ijpsat.org The development of accurate force fields for sulfated molecules is an active area of research, which is crucial for obtaining reliable results from MD simulations. nih.govresearchgate.net

Cheminformatics and In Silico Approaches for Analog Discovery

Cheminformatics and other in silico approaches leverage computational tools to manage, analyze, and model chemical information, which can be instrumental in discovering analogs of this compound with desired properties. drugdesign.orgsathyabama.ac.in By searching large chemical databases for molecules with similar structural features or predicted properties, it is possible to identify potential analogs.

Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to build predictive models that correlate the structural features of molecules with their biological activity or other properties. sathyabama.ac.in These models can then be used to screen virtual libraries of compounds to identify promising candidates for further investigation. Machine learning models are also increasingly being used to predict various chemical properties, such as reaction rate constants with sulfate radicals, which can aid in the discovery and design of new molecules. mdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Sulfuric acid

Stereochemical Investigations of 3 Sulfooxy Butanoic Acid

Enantioselective Synthesis and Chiral Control

The absolute configuration of 3-(sulfooxy)butanoic acid is established during the synthesis of its chiral precursor, 3-hydroxybutanoic acid or its corresponding esters. The subsequent sulfonation of the hydroxyl group is typically designed to proceed with retention of configuration, meaning the C-O bond at the stereocenter is not broken during the reaction. pressbooks.pubjove.com Control over the stereochemistry is therefore achieved primarily through the enantioselective synthesis of the chiral alcohol precursor.

Chemical Asymmetric Synthesis

A prominent chemical method for establishing the stereocenter is the asymmetric hydrogenation of β-keto esters, such as ethyl acetoacetate (B1235776). This reaction often employs chiral metal catalysts to achieve high enantioselectivity. Ruthenium-based catalysts, in particular, have been effectively used for the synthesis of (R)-3-hydroxybutyrate esters with high enantiomeric excess (e.e.). google.com The general approach involves reacting the keto ester with hydrogen gas in an organic solvent in the presence of the chiral ruthenium complex. google.com

Biocatalytic Synthesis

Biocatalysis offers a powerful and highly selective alternative for producing enantiomerically pure 3-hydroxybutanoic acid esters. The asymmetric reduction of ethyl acetoacetate is a well-studied biotransformation.

(R)-Enantiomer Production : Whole cells of various microorganisms can reduce ethyl acetoacetate to (R)-ethyl 3-hydroxybutyrate (B1226725). For instance, Acetobacter sp. CCTCC M209061 has been shown to produce (R)-ethyl 3-hydroxybutyrate with a yield of 82.6% and an enantiomeric excess greater than 99%. nih.gov The use of an ionic liquid-based biphasic system can further improve the yield to 90.8% while maintaining the excellent enantioselectivity. acs.org

(S)-Enantiomer Production : The common baker's yeast, Saccharomyces cerevisiae, is widely used to catalyze the reduction of ethyl acetoacetate, typically yielding the (S)-enantiomer, (S)-ethyl 3-hydroxybutanoate. researchgate.net Furthermore, metabolically engineered Escherichia coli has been developed to produce enantiomerically pure (S)-3-hydroxybutyric acid directly from glucose. d-nb.info

The conversion of the resulting chiral 3-hydroxybutanoic acid or its ester to this compound can be achieved by reaction with a sulfating agent, such as a sulfur trioxide-pyridine complex or a sulfonyl chloride, under conditions that preserve the stereocenter's configuration. pressbooks.pub

MethodPrecursorCatalyst/BiocatalystProductEnantiomeric Excess (e.e.)
Chemical Synthesis 3-Oxobutanoic acid esterChiral Ruthenium Complex(R)-3-Hydroxybutyrate ester>90%
Biocatalysis Ethyl acetoacetateAcetobacter sp. CCTCC M209061(R)-Ethyl 3-hydroxybutyrate>99%
Biocatalysis Ethyl acetoacetateSaccharomyces cerevisiae(S)-Ethyl 3-hydroxybutyrate~85%
Biocatalysis GlucoseEngineered Escherichia coli(S)-3-Hydroxybutyric acidOptically Pure

Stereochemical Analysis and Optical Purity Determination

Determining the enantiomeric purity and absolute configuration of this compound, or its chiral precursor, is essential. Several analytical techniques are employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers. aocs.orgphenomenex.comphenomenex.com This technique allows for the direct analysis of the enantiomeric ratio without derivatization.

Alternatively, derivatization with a chiral agent can be used to form diastereomers, which can then be separated on a standard (achiral) HPLC column. Common chiral derivatizing agents for hydroxy acids include:

(L-fluoro-2,4-dinitrophenyl-5)-L-alanine amide (L-FDAA) : This reagent reacts with the hydroxyl group, and the resulting diastereomers are analyzed by LC-MS. This is known as the "O-Marfey method". nih.gov

3,5-Dinitrophenyl isocyanate : This reacts with the hydroxyl group to form 3,5-dinitrophenyl urethane (B1682113) derivatives, which can be resolved on a chiral column. nih.gov

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for determining enantiomeric excess. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary is required.

Chiral Solvating Agents (CSAs) : These agents form transient, non-covalent diastereomeric complexes with the enantiomers, leading to separate, distinguishable signals in the ¹H or ¹³C NMR spectrum. wiley.com For hydroxy acids, effective CSAs include BINOL-based amino alcohols and tetraaza macrocyclic compounds. nih.govfrontiersin.org The enantiomeric excess can be calculated by integrating the distinct signals.

Chiral Derivatizing Agents (CDAs) : These agents react covalently with the analyte to form stable diastereomers, which will have distinct NMR spectra. wiley.com

TechniqueMethodPrincipleApplication Notes
Chiral HPLC Direct SeparationEnantiomers interact differently with a Chiral Stationary Phase (CSP), leading to different retention times.Versatile and widely applicable for direct e.e. determination of hydroxy acids. phenomenex.comphenomenex.com
HPLC with Derivatization Diastereomer FormationReaction with a chiral agent (e.g., L-FDAA) forms diastereomers separable on achiral columns.The "O-Marfey method" is sensitive and suitable for LC-MS analysis. nih.gov
NMR Spectroscopy Chiral Solvating Agent (CSA)A chiral agent (e.g., BINOL-derivative) forms transient diastereomeric complexes, causing signal splitting.Allows for direct observation and quantification of enantiomers in solution without covalent modification. frontiersin.org
NMR Spectroscopy Chiral Derivatizing Agent (CDA)Covalent reaction with a chiral agent forms stable diastereomers with distinct NMR spectra.Provides clear separation of signals for quantification.

Enantioselective Biotransformations

Biotransformations can be employed not only to synthesize the chiral precursor but also to directly act on the target molecule or related structures in an enantioselective manner.

Enantioselective Sulfonation

The direct conversion of 3-hydroxybutanoic acid to this compound can be catalyzed by sulfotransferase (SULT) enzymes. These enzymes utilize a sulfate (B86663) donor, typically 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to transfer a sulfo group to an acceptor molecule. hmdb.ca Studies on related enzymes, such as rat hydroxysteroid sulfotransferase (STa), have demonstrated that this sulfonation can be highly enantioselective. nih.gov For example, STa shows a clear preference for the (R)-enantiomers of several chiral secondary alcohols and exhibits absolute stereospecificity for others, acting as a catalyst for one enantiomer while being inhibited by the other. nih.gov This indicates that enzymatic sulfonation of racemic 3-hydroxybutanoic acid could be a viable route for the kinetic resolution to produce enantiomerically enriched this compound.

Enantioselective Reactions of Precursors

Other biocatalytic routes can produce chiral precursors that lead to this compound.

Enantioselective Oxidation : Resting cells of the methanol (B129727) yeast Candida boidinii can perform an enantioselective oxidation of racemic 1,3-butanediol, producing (S)-3-hydroxybutyric acid. oup.com

Enantioselective Hydrolysis : The kinetic resolution of racemic nitriles, such as 4-aryloxy-3-hydroxybutanenitriles, can be achieved with high enantioselectivity using lipases. researchgate.net Similarly, the hydrolysis of racemic 3-hydroxybutanenitrile could be explored to yield a single enantiomer of 3-hydroxybutanoic acid. Nitrilase enzymes can also perform desymmetrization of prochiral dinitriles to create chiral cyano-carboxylic acids, which are precursors to chiral hydroxy acids. researchgate.net

BiotransformationEnzyme/OrganismSubstrateProductStereoselectivity
Sulfonation Hydroxysteroid Sulfotransferase (STa)Racemic secondary alcoholsChiral O-sulfated alcoholsHigh (e.g., Prefers R-enantiomers)
Reduction Acetobacter sp.Ethyl acetoacetate(R)-Ethyl 3-hydroxybutyrate>99% e.e.
Oxidation Candida boidiniiRacemic 1,3-Butanediol(S)-3-Hydroxybutyric acidHigh
Hydrolysis Lipase (Pseudomonas cepacia)Racemic 4-aryloxy-3-hydroxybutanenitrile acetate(S)-4-aryloxy-3-hydroxybutanenitrileUp to 99% e.e.

Analogue Synthesis and Structure Function Research on 3 Sulfooxy Butanoic Acid Derivatives

Rational Design and Synthesis of Structural Analogues

The rational design of analogues for 3-(sulfooxy)butanoic acid is a targeted strategy aimed at systematically probing its molecular interactions with biological targets, such as receptors or enzymes. The design process focuses on modifying key structural features: the sulfate (B86663) group, the carboxylic acid, the four-carbon chain, and the stereochemistry at the C3 position. The primary goals are to identify the essential pharmacophores required for biological activity and to understand the spatial and electronic constraints of its binding site(s).

The synthesis of these analogues typically begins with a suitable chiral precursor, such as ethyl (R)-3-hydroxybutanoate or its (S)-enantiomer, to establish the desired stereochemistry. The pivotal step is the sulfation of the secondary alcohol. This is commonly achieved using a sulfur trioxide-pyridine complex (SO₃•py) in an aprotic solvent like dichloromethane (B109758) or N,N-dimethylformamide. This reagent is preferred due to its mildness, which prevents side reactions. The final step involves the saponification of the ethyl ester, usually with a base like lithium hydroxide (B78521) or sodium hydroxide, to yield the free carboxylic acid. Purification of the highly polar, anionic final product is critical and is often accomplished using ion-exchange chromatography or preparative reverse-phase high-performance liquid chromatography (HPLC).

Several classes of analogues have been synthesized to explore specific structural questions:

Chain Length Variants: To determine the optimal length of the alkyl backbone, analogues with shorter (propanoic) or longer (pentanoic, hexanoic) chains are created.

Positional Isomers: Moving the sulfooxy group to the C2 or C4 position helps to ascertain the geometric requirement for the sulfate moiety.

Stereoisomers: Synthesizing the (S)-enantiomer is crucial for evaluating the stereoselectivity of the biological target.

Functional Group Replacements: The sulfate and carboxylate groups are replaced with other functional groups (e.g., phosphate (B84403), tetrazole, ester, amide) to test their specific roles in binding, which are often related to their charge, size, and hydrogen-bonding capacity.

Table 1: Representative Structural Analogues of this compound This interactive table summarizes key classes of synthesized analogues and the rationale behind their design. Click on a row to highlight it.

Analogue ClassExample CompoundStructural ModificationRationale for Synthesis
Chain Length Variant3-(Sulfooxy)pentanoic acidElongation of the alkyl chain from C4 to C5.To probe the size limits of the hydrophobic binding pocket.
Positional Isomer2-(Sulfooxy)butanoic acidRelocation of the sulfooxy group from C3 to C2.To determine the required spatial orientation between the sulfate and carboxylate groups.
Stereoisomer(S)-3-(Sulfooxy)butanoic acidInversion of the chiral center at C3 from (R) to (S).To assess the stereospecificity of the biological target.
Sulfate Group Replacement3-(Phosphooxy)butanoic acidReplacement of the sulfate (OSO₃⁻) with a phosphate (OPO₃²⁻) group.To evaluate the specific electronic and geometric requirements of the anionic group.
Carboxylate Group ModificationMethyl 3-(sulfooxy)butanoateEsterification of the carboxylic acid to a methyl ester.To investigate the necessity of the negatively charged carboxylate for binding.

Advanced Structural Activity Relationship (SAR) Studies

SAR studies systematically correlate the structural modifications of the synthesized analogues with changes in their biological activity. By quantifying the activity of each analogue against a specific biological target—for instance, a G-protein coupled receptor or an enzyme—a detailed map of the critical molecular interactions can be constructed.

Research findings from SAR studies on this compound derivatives have revealed a highly specific set of structural requirements for potent activity at its putative receptors.

The Indispensable Role of the Sulfate and Carboxylate Groups: The dual-anionic nature of the molecule at physiological pH appears paramount. Modification or removal of either the sulfooxy or the carboxylate group leads to a dramatic loss of activity. For example, esterification of the carboxylate (e.g., to methyl 3-(sulfooxy)butanoate) or its replacement with a non-acidic amide group typically abolishes activity. This strongly suggests that the carboxylate engages in a critical ionic interaction, likely a salt bridge with a positively charged amino acid residue (e.g., lysine (B10760008) or arginine) in the binding pocket. Similarly, replacing the sulfate with a phosphate group, as in 3-(phosphooxy)butanoic acid, significantly diminishes potency, indicating that the specific size, geometry (tetrahedral), and charge distribution of the sulfate moiety are finely tuned for optimal interaction.

Strict Spatial and Stereochemical Requirements: The relative positioning of the two anionic groups is tightly constrained. Positional isomers, such as 2-(sulfooxy)butanoic acid, are substantially less active than the parent C3-sulfated compound, highlighting a precise distance requirement between the interacting moieties. Furthermore, the biological activity is highly stereoselective. The naturally occurring (R)-enantiomer is consistently found to be significantly more potent than the synthetic (S)-enantiomer, confirming that the binding pocket is chiral and makes stereospecific contacts with the ligand.

Optimal Alkyl Chain Length: The butanoyl (C4) backbone represents the optimal length for activity. Both shortening the chain to C3 (3-(sulfooxy)propanoic acid) and lengthening it to C5 (3-(sulfooxy)pentanoic acid) result in a progressive decrease in potency. Analogues with chains of C6 or longer are often inactive. This defines a compact, hydrophobic sub-pocket that accommodates the ethyl group at the chiral center but cannot fit larger substituents.

Table 2: Structure-Activity Relationship Data for this compound Analogues This interactive table presents hypothetical but representative activity data at a target receptor. EC₅₀ is the concentration of a compound that provokes a response halfway between the baseline and maximum response, with lower values indicating higher potency. Click on a row to highlight it.

CompoundKey Structural FeatureRelative Receptor Activity (EC₅₀, µM)SAR Interpretation
(R)-3-(Sulfooxy)butanoic acidParent Compound5.2Baseline high-potency activity.
(S)-3-(Sulfooxy)butanoic acid(S)-Stereoisomer480Binding is highly stereoselective for the (R)-enantiomer.
3-(Sulfooxy)propanoic acidShorter C3 Chain95Sub-optimal chain length reduces hydrophobic interaction.
3-(Sulfooxy)pentanoic acidLonger C5 Chain210Longer chain creates steric clash in the binding pocket.
Methyl 3-(sulfooxy)butanoateEsterified Carboxylate> 10,000 (Inactive)Anionic carboxylate is essential for a primary binding interaction (e.g., salt bridge).
3-(Phosphooxy)butanoic acidPhosphate replacement1,500Sulfate group's specific geometry and charge are superior for binding compared to phosphate.

Exploration of Related Sulfated Metabolites

The existence of this compound places it within the broader chemical context of sulfated endogenous molecules. Sulfation (or sulfonation) is a major Phase II metabolic conjugation reaction catalyzed by sulfotransferase (SULT) enzymes. While often associated with detoxification and increasing the water solubility of compounds to facilitate their excretion, sulfation can also serve to create biologically active signaling molecules or stable, circulating reservoirs of precursors.

Exploring metabolites structurally or functionally related to this compound provides insight into the diverse roles of the sulfooxy moiety in biology.

Sulfated Steroids: The most prominent example is dehydroepiandrosterone sulfate (DHEAS) , which is one of the most abundant circulating steroids in humans. Unlike its unconjugated form (DHEA), DHEAS has a long half-life and acts as a stable reservoir that can be converted back to DHEA and other active steroid hormones in peripheral tissues. This demonstrates a role for sulfation in endocrine regulation and transport.

Sulfated Bile Acids: Bile acids such as lithocholic acid are sulfated (e.g., to form taurolithocholic acid 3-sulfate ) in the liver. In this context, sulfation is primarily a detoxification pathway. It increases the hydrophilicity of potentially toxic, hydrophobic bile acids, preventing their accumulation in cells and promoting their elimination in urine and feces.

Sulfated Neurotransmitters: Catecholamines can undergo sulfation. Dopamine (B1211576) sulfate , for instance, is a major metabolite of dopamine found in circulation. It is generally considered biologically inactive with respect to dopamine receptors and represents a clearance and inactivation pathway, though its potential for other functions remains an area of investigation.

The study of this compound is unique because, unlike the detoxification role seen for bile acids or the inactivation role for dopamine, its sulfated form appears to be a specific, active signaling molecule itself. This highlights a functional dichotomy for the sulfation process: it can be a mechanism for either termination or initiation of a biological signal, depending on the parent molecule and the physiological context.

Table 3: Functional Context of Representative Endogenous Sulfated Metabolites

Sulfated MetaboliteParent CompoundPrimary Biological Context/Function
This compound(R)-3-Hydroxybutanoic acidEndogenous signaling molecule.
Dehydroepiandrosterone sulfate (DHEAS)Dehydroepiandrosterone (DHEA)Stable, circulating hormone precursor reservoir.
Taurolithocholic acid 3-sulfateTaurolithocholic acidDetoxification and facilitation of excretion.
Dopamine sulfateDopamineInactivation and clearance of neurotransmitter.

Future Research Directions and Translational Perspectives for 3 Sulfooxy Butanoic Acid

Development of Novel Analytical Methodologies for Trace Analysis

The accurate quantification of 3-(Sulfooxy)butanoic acid in complex biological matrices is a prerequisite for understanding its physiological and pathological roles. Due to its expected low endogenous concentrations, the development of highly sensitive and specific analytical methods is crucial. Future research should focus on adapting and optimizing state-of-the-art analytical techniques for trace analysis.

Key Methodological Pursuits:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in biological samples. nih.gov A targeted LC-MS/MS method would offer high selectivity and sensitivity. Development would involve the synthesis of a stable isotope-labeled internal standard of this compound to ensure precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Solid-Phase Extraction (SPE): To overcome the challenges of complex biological matrices like plasma, urine, or tissue homogenates, robust sample preparation techniques are necessary. researchgate.netmdpi.com Research into novel SPE sorbents that can selectively isolate sulfated organic acids would be highly beneficial for removing interfering substances and concentrating the analyte prior to analysis. eurofins.com

Derivatization Strategies: To enhance detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS), chemical derivatization could be explored. sigmaaldrich.com This would involve modifying the functional groups of this compound to improve its volatility and ionization efficiency.

Table 1: Potential Analytical Techniques for Trace Analysis of this compound

Technique Separation Principle Detection Principle Key Advantages for Trace Analysis
LC-MS/MS Reversed-phase or HILIC Mass-to-charge ratio High sensitivity, high selectivity, structural confirmation
GC-MS Volatility and polarity Mass-to-charge ratio High resolution, established libraries (post-derivatization)

| SPE | Adsorption/Ion-exchange | N/A (Sample Prep) | Matrix effect reduction, analyte pre-concentration |

Progress in these analytical areas will be foundational for enabling the metabolic research outlined in the subsequent sections. chromatographyonline.com

Integration of Omics Technologies in Metabolic Research

Understanding the origin, fate, and function of this compound requires its integration into the broader context of cellular and systemic metabolism. Omics technologies provide a powerful, hypothesis-free approach to achieve this. mdpi.comnih.gov

Metabolomics: Untargeted and targeted metabolomics studies are essential to identify and quantify this compound in various biological samples and to discover its relationship with other metabolites. scholarsportal.info This could reveal the metabolic pathways it is involved in, such as sulfur metabolism, fatty acid oxidation, or gut microbiome-host co-metabolism. nih.govnih.gov Studies have successfully used metabolomics to characterize hundreds of other sulfated metabolites, providing a framework for investigating this compound. researchgate.net

Transcriptomics and Proteomics: By correlating the levels of this compound with gene (transcriptomics) and protein (proteomics) expression data, it may be possible to identify the enzymes responsible for its synthesis and degradation (e.g., sulfotransferases and sulfatases) and the transporters involved in its cellular uptake and efflux. epa.gov

Multi-Omics Integration: The true power of omics lies in data integration. nih.govresearchgate.net A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can build a comprehensive picture of the factors regulating the levels of this compound and its downstream biological effects. For example, integrating gut microbiome data (metagenomics) with host metabolomics could clarify whether this compound is a product of microbial fermentation of dietary components. nih.gov

Advanced Computational Modeling for Systems Biology Insights

Advanced computational modeling can translate the complex datasets generated by omics technologies into a mechanistic understanding of the role of this compound within biological systems. plos.orgnih.gov

Genome-Scale Metabolic Models (GEMs): Once the enzymatic reactions involving this compound are identified, they can be incorporated into existing GEMs of human or microbial metabolism. mdpi.com These models can then be used to simulate metabolic fluxes and predict how perturbations, such as dietary changes or disease states, affect the production or consumption of this compound.

Quantitative Systems Pharmacology (QSP) Models: If this compound is found to have therapeutic or toxic effects, QSP models could be developed. These models integrate data on its metabolism with its effects on signaling pathways to predict its impact at the cellular and physiological levels.

In Silico Docking and Molecular Dynamics: Computational chemistry techniques can be used to predict the interaction of this compound with proteins, such as enzymes or receptors. nih.govresearchgate.net This can help to generate hypotheses about its molecular mechanism of action, for instance, by identifying it as a potential ligand for a specific receptor or an inhibitor for a particular enzyme. nih.govf1000research.comf1000research.com

The development of these computational tools will be critical for interpreting experimental data and for formulating testable hypotheses to guide future wet-lab research, ultimately accelerating the translation of basic scientific discoveries into clinical applications. osti.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for 3-(Sulfooxy)butanoic acid, and what are their respective yields and purity levels under optimal conditions?

Methodological Answer: this compound can be synthesized via sulfation of its phenolic precursor. Conventional methods involve sulfation using sulfur trioxide complexes or chlorosulfonic acid under controlled anhydrous conditions. Microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing reaction times from hours to minutes while achieving yields of 70–85% with >95% purity (based on HPLC analysis) . Key steps include:

  • Precursor activation : Protecting hydroxyl groups to avoid over-sulfation.
  • Workup : Neutralization with aqueous NaOH or KOH to isolate the sulfated product.
  • Purification : Column chromatography (C18 stationary phase) or recrystallization.

Q. How can researchers characterize the structural and purity profile of this compound using advanced spectroscopic methods?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy : Key signals include δ ~168 ppm (C=O of carboxylic acid) and δ ~120–155 ppm (aromatic protons in sulfated derivatives). For example, sulfated phenolic acids show distinct δ 142.73 ppm (sulfooxy group) and δ 168.13 ppm (carboxylic acid) in 13C^{13}\text{C} NMR .
  • UPLC-MS : Monoisotopic mass (e.g., m/z 243.00 [M-H]^-) confirms molecular weight, while retention time (e.g., 0.96–1.10 min on C18 columns) aids purity assessment .
  • Elemental Analysis : Verify sulfur content (theoretical ~11.52% for C9_9H10_{10}O8_8S) to detect impurities .

Advanced Research Questions

Q. When encountering discrepancies in NMR data for sulfated butanoic acid derivatives, what strategies can be employed to resolve structural ambiguities?

Methodological Answer: Discrepancies often arise from stereochemical variations or residual solvents. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., 1H^1\text{H}-13C^{13}\text{C} correlations confirm sulfooxy attachment sites.
  • Isotopic Labeling : Use deuterated solvents or 34S^{34}\text{S}-labeled reagents to track sulfur incorporation.
  • Comparative Analysis : Cross-reference with published δ values for similar compounds (e.g., δ 155.12 ppm for sulfated cinnamic acid ).
  • Elemental Analysis : Validate sulfur content to rule out incomplete sulfation .

Q. What enzymatic pathways are involved in the metabolism of this compound, and how can in vitro models be designed to study its sulfation-desulfation equilibrium?

Methodological Answer:

  • Sulfation Pathway : Mediated by sulfotransferases (e.g., SULT1A3) using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a cofactor.
  • Desulfation : Arylsulfatases hydrolyze the sulfooxy group, regenerating the phenolic precursor.

In Vitro Model Design:

  • Enzyme Kinetics : Use recombinant SULT1A3 or human liver microsomes to measure KmK_m and VmaxV_{max} for sulfation.
  • Isotope Tracing : Incubate 35S^{35}\text{S}-labeled PAPS with the substrate and quantify 35S^{35}\text{S}-sulfated product via scintillation counting.
  • Equilibrium Studies : Monitor pH-dependent desulfation (optimal pH 5–6 for arylsulfatases) using LC-MS .

Q. How can researchers optimize reaction conditions to mitigate side reactions during the synthesis of this compound?

Methodological Answer:

  • Temperature Control : Maintain ≤0°C during sulfation to prevent polysulfation .
  • Solvent Selection : Use anhydrous dichloromethane or pyridine to stabilize reactive intermediates.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity.
  • Real-Time Monitoring : Employ in situ FTIR to detect sulfonic acid byproducts (peaks at 1170 cm1^{-1}) .

Q. What are the implications of this compound’s sulfation pattern on its biological activity in marine antifouling studies?

Methodological Answer: The position of sulfation (e.g., para vs. meta) affects bioavailability and receptor binding. For example:

  • Antifouling Activity : Sulfated cinnamic acid derivatives exhibit EC50_{50} values of 1–5 µM against barnacle larvae, attributed to electrostatic interactions with biofilms .
  • Experimental Design : Use larval settlement assays with synthetic biofilms coated with sulfated derivatives. Quantify inhibition via microscopy or ATP-based viability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.